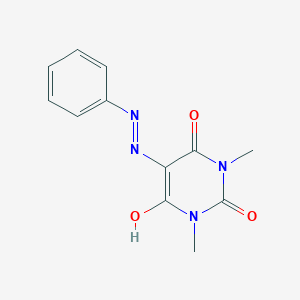
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione, commonly known as MTT, is a chemical compound widely used in scientific research. MTT is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide. MTT has several applications in various fields of research due to its unique properties.
Mecanismo De Acción
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction of MTT requires an active electron transport chain and is dependent on the metabolic activity of cells. Therefore, the MTT assay reflects the mitochondrial activity of cells and can be used as an indicator of cell viability and proliferation.
Efectos Bioquímicos Y Fisiológicos
MTT is a non-toxic compound that does not affect the metabolic activity of cells. MTT has no significant biochemical or physiological effects on cells and can be used as a reliable indicator of cell viability and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT assay has several advantages over other cell viability assays. MTT assay is easy to perform, cost-effective, and can be used with a wide range of cell types. MTT assay is also more sensitive than other assays, such as trypan blue exclusion assay and lactate dehydrogenase assay. However, MTT assay has some limitations, such as the interference of colored compounds and the requirement of an active electron transport chain.
Direcciones Futuras
MTT has several potential future applications in scientific research. MTT can be used as a tool for studying mitochondrial function and dysfunction in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. MTT can also be used for high-throughput screening of drugs and chemicals for their effects on mitochondrial activity. Furthermore, MTT can be modified to improve its sensitivity and specificity for detecting mitochondrial dysfunction.
Métodos De Síntesis
MTT can be synthesized by reacting 2,4,6-trioxoheptahydro-1,3,5-triazine with phenylhydrazine in the presence of acetic acid and concentrated sulfuric acid. The reaction takes place at a temperature of 80-85°C for 2-3 hours. The resulting MTT can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research as a colorimetric assay reagent for measuring cell viability and proliferation. MTT is converted into formazan crystals by mitochondrial enzymes in living cells, which can be quantified by measuring the absorbance at 570 nm. MTT assay is a reliable and sensitive method for evaluating the cytotoxicity of drugs, chemicals, and nanoparticles.
Propiedades
Número CAS |
30189-12-9 |
|---|---|
Nombre del producto |
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione |
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
6-hydroxy-1,3-dimethyl-5-phenyldiazenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)14-13-8-6-4-3-5-7-8/h3-7,17H,1-2H3 |
Clave InChI |
DQNOMULJOAQRJV-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=O)C(=NNC2=CC=CC=C2)C(=O)N(C1=O)C |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
Otros números CAS |
30189-12-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



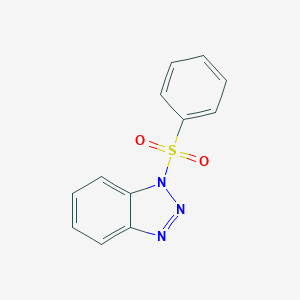
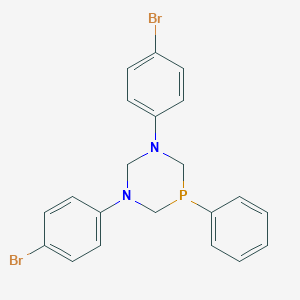
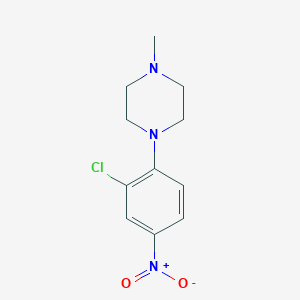
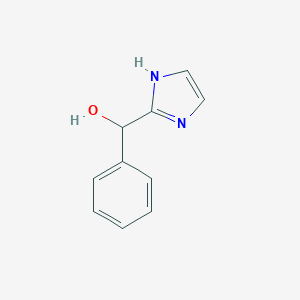
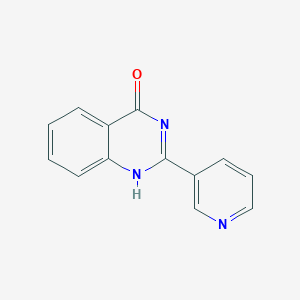
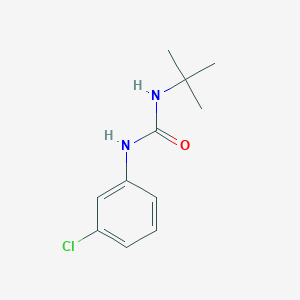
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
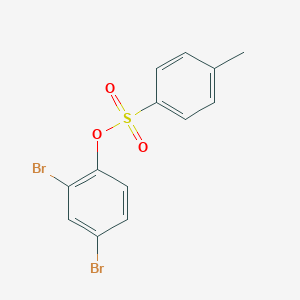
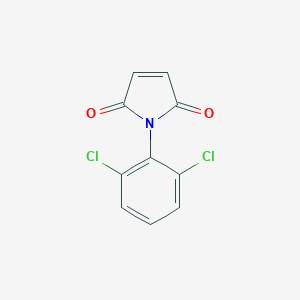
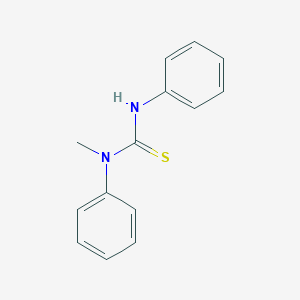
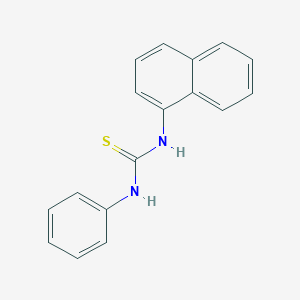
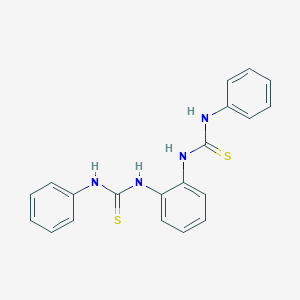
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)